molecular formula C14H11Br3N2O4 B11547411 N'-[(E)-(5-bromofuran-2-yl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide

N'-[(E)-(5-bromofuran-2-yl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide

Cat. No.: B11547411
M. Wt: 510.96 g/mol
InChI Key: SQSPCPAZQFONSG-NGYBGAFCSA-N
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Description

N’-[(E)-(5-bromofuran-2-yl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a furan ring substituted with bromine, a dibromo-methoxyphenoxy group, and an acetohydrazide moiety. Its intricate structure makes it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-bromofuran-2-yl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide typically involves multiple steps, starting with the preparation of the furan and phenoxy components. The furan ring is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions. The phenoxy component is synthesized by brominating a methoxyphenol derivative. These intermediates are then coupled using a hydrazide linkage, often under reflux conditions with appropriate solvents and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to verify the compound’s structure and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-bromofuran-2-yl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The bromine atoms can be reduced to hydrogen, altering the compound’s reactivity and properties.

    Substitution: The bromine atoms can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanones, while reduction could produce a de-brominated derivative. Substitution reactions can introduce new functional groups, leading to a variety of substituted acetohydrazides.

Scientific Research Applications

N’-[(E)-(5-bromofuran-2-yl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N’-[(E)-(5-bromofuran-2-yl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity, disruption of cellular membranes, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2-bromophenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide
  • N’-[(E)-(5-chlorofuran-2-yl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide
  • N’-[(E)-(5-bromofuran-2-yl)methylidene]-2-(2,4-dichloro-6-methoxyphenoxy)acetohydrazide

Uniqueness

N’-[(E)-(5-bromofuran-2-yl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide is unique due to its specific combination of brominated furan and phenoxy groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C14H11Br3N2O4

Molecular Weight

510.96 g/mol

IUPAC Name

N-[(E)-(5-bromofuran-2-yl)methylideneamino]-2-(2,4-dibromo-6-methoxyphenoxy)acetamide

InChI

InChI=1S/C14H11Br3N2O4/c1-21-11-5-8(15)4-10(16)14(11)22-7-13(20)19-18-6-9-2-3-12(17)23-9/h2-6H,7H2,1H3,(H,19,20)/b18-6+

InChI Key

SQSPCPAZQFONSG-NGYBGAFCSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)Br)Br)OCC(=O)N/N=C/C2=CC=C(O2)Br

Canonical SMILES

COC1=C(C(=CC(=C1)Br)Br)OCC(=O)NN=CC2=CC=C(O2)Br

Origin of Product

United States

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